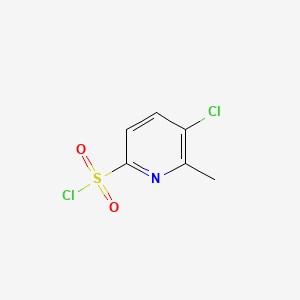

5-Chloro-6-methylpyridine-2-sulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-6-methylpyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H5Cl2NO2S . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride involves several steps. It is a derivative of 6-Chloro-2-methyl-3-nitropyridine, which is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More detailed information about its synthesis can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride is represented by the formula C6H5Cl2NO2S . The molecular weight of this compound is 226.0804 .Chemical Reactions Analysis

5-Chloro-6-methylpyridine-2-sulfonyl Chloride is involved in various chemical reactions. It is used as a building block for the synthesis of fluorine-containing pyridinealdoxime derivatives . More information about its chemical reactions can be found in related scientific literature .Physical And Chemical Properties Analysis

5-Chloro-6-methylpyridine-2-sulfonyl Chloride has a boiling point of 300.1±42.0 °C and a density of 1.532±0.06 g/cm3 . It also has a pKa value of -6.70±0.29 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

5-Chloro-6-methylpyridine-2-sulfonyl chloride is a compound that finds applications in various synthesis and chemical reaction studies. For instance, it has been involved in the preparation of 2-chloro-5-methylpyridine through different chlorination methods, highlighting its utility in generating pyridine derivatives which are crucial in pharmaceutical and agrochemical industries (Zhao Bao, 2003). Moreover, it serves as a reactant in the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, showcasing its versatility in chemical transformations and its role in synthesizing a wide array of chemical entities for further applications in materials science, medicinal chemistry, and other fields (C. A. Obafemi, 1982).

Antitumor Activity

The compound is also a key intermediate in the synthesis of complex molecules with biological activities. An example includes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a molecule with potent antitumor properties, demonstrating the compound's importance in the development of new therapeutic agents (E. Grivsky et al., 1980).

Catalytic Processes

Additionally, 5-Chloro-6-methylpyridine-2-sulfonyl chloride is involved in catalytic processes, such as the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. This process exemplifies its application in achieving regioselective modification of molecules, which is critical for the development of compounds with specific properties for use in various industries, including pharmaceuticals, agrochemicals, and materials science (O. Saidi et al., 2011).

Industrial Applications

In industrial contexts, the compound's derivatives are significant for the separation and purification processes of important intermediates in the manufacture of medicines and pesticides. Techniques like extraction, distillation, and column chromatography utilize such intermediates, demonstrating the compound's critical role in ensuring the quality and purity of final products (Su Li, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-6-methylpyridine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWMAVRNJCDLRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methylpyridine-2-sulfonyl Chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

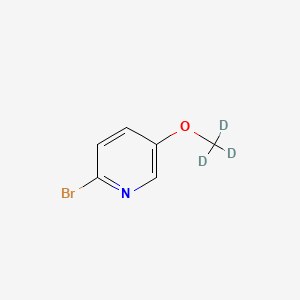

![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)

![N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid](/img/structure/B569811.png)